molecular formula C16H18BrN5O8 B7775117 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B7775117
M. Wt: 488.25 g/mol
InChI Key: JLZCAXCVNVVXJL-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate” is a chemical entity with a unique structure and properties. It is used in various scientific research applications due to its specific interactions and effects on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. This method enhances the solubility and stability of the compound . The reaction conditions typically involve the use of solvents and specific temperature controls to ensure the proper formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of advanced analytical techniques is crucial to monitor the quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the efficiency and outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its interactions with proteins and other biomolecules. In medicine, this compound is investigated for its potential therapeutic effects, including its role in maintaining the pluripotency of embryonic stem cells . In industry, it is used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. For example, it inhibits protein kinase D, which plays a crucial role in maintaining the undifferentiated state of embryonic stem cells . This inhibition leads to the activation of the PI3K/AKT signaling pathway, which is essential for cell survival and proliferation.

Comparison with Similar Compounds

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate can be compared with other similar compounds based on its structure and properties. Some similar compounds include CID 755673 and CID 85068. These compounds share structural similarities but differ in their specific interactions and effects on biological systems. This compound is unique in its ability to maintain the pluripotency of embryonic stem cells, making it a valuable tool in stem cell research .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZCAXCVNVVXJL-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)N=C2Br)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)N=C(N3)N)N=C2Br)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.